molecular formula C10H12O3S B13113464 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol

Cat. No.: B13113464
M. Wt: 212.27 g/mol
InChI Key: GGHFJYQHOVXFAY-GQCTYLIASA-N
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Description

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol is an organic compound with a unique structure that includes a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol typically involves the reaction of 2-methanesulfonylphenyl derivatives with appropriate reagents to introduce the prop-2-en-1-ol group. One common method involves the use of allyl alcohol derivatives in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and substituted phenylprop-2-en-1-ol derivatives .

Scientific Research Applications

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

(E)-3-(2-methylsulfonylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O3S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-7,11H,8H2,1H3/b6-4+

InChI Key

GGHFJYQHOVXFAY-GQCTYLIASA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1/C=C/CO

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C=CCO

Origin of Product

United States

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